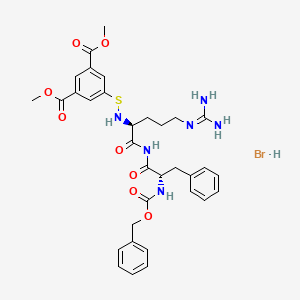
Papaie
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Papaie is a compound derived from the papaya plant (Carica papaya Linn.), which belongs to the family Caricaceae. The papaya plant is native to tropical America and is now cultivated in tropical and subtropical regions worldwide. This compound is known for its various therapeutic properties and has been used in traditional medicine for centuries .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Papaie involves extracting the active components from different parts of the papaya plant, such as the fruit, leaves, seeds, bark, and latex. The extraction process typically includes steps like drying, grinding, and solvent extraction. Common solvents used in the extraction process include ethanol, methanol, and water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction processes using advanced techniques like supercritical fluid extraction and microwave-assisted extraction. These methods enhance the efficiency and yield of the extraction process while maintaining the integrity of the active compounds .
化学反応の分析
Types of Reactions
Papaie undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation reactions can produce oxidized derivatives with improved antioxidant properties, while reduction reactions can yield reduced derivatives with enhanced anti-inflammatory effects .
科学的研究の応用
Papaie has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications are:
作用機序
The mechanism of action of Papaie involves its interaction with various molecular targets and pathways in the body. This compound exerts its effects primarily through its proteolytic enzyme activity, which breaks down proteins into smaller peptides and amino acids. This activity is mediated by the enzyme papain, which is a cysteine protease found in the papaya plant .
Papain’s active site contains a catalytic diad that plays a crucial role in breaking peptide bonds. When topically applied, this compound induces an inflammatory response by recruiting neutrophils, mast cells, and CD3-positive cells, leading to a TH2-biased antibody response .
類似化合物との比較
Papaie can be compared with other similar compounds, such as bromelain (derived from pineapple) and ficin (derived from figs). These compounds share similar proteolytic enzyme activities and are used for their therapeutic properties.
Bromelain: Like this compound, bromelain is a proteolytic enzyme with anti-inflammatory and digestive properties.
Ficin: Ficin is another proteolytic enzyme with similar properties to this compound.
This compound is unique due to its specific enzyme composition and the presence of additional bioactive compounds, such as alkaloids, glycosides, tannins, saponins, and flavonoids, which contribute to its diverse therapeutic effects .
特性
CAS番号 |
111070-40-7 |
|---|---|
分子式 |
C33H39BrN6O8S |
分子量 |
759.7 g/mol |
IUPAC名 |
dimethyl 5-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentan-2-yl]amino]sulfanylbenzene-1,3-dicarboxylate;hydrobromide |
InChI |
InChI=1S/C33H38N6O8S.BrH/c1-45-30(42)23-17-24(31(43)46-2)19-25(18-23)48-39-26(14-9-15-36-32(34)35)28(40)38-29(41)27(16-21-10-5-3-6-11-21)37-33(44)47-20-22-12-7-4-8-13-22;/h3-8,10-13,17-19,26-27,39H,9,14-16,20H2,1-2H3,(H,37,44)(H4,34,35,36)(H,38,40,41);1H/t26-,27-;/m0./s1 |
InChIキー |
QQCPHRXFCBQYCA-WMXJXTQLSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)SNC(CCCN=C(N)N)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br |
異性体SMILES |
COC(=O)C1=CC(=CC(=C1)SN[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)SNC(CCCN=C(N)N)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br |
Key on ui other cas no. |
111070-40-7 |
同義語 |
5-(benzyloxycarbonylphenylalanylarginylthioamido)isophthalic acid dimethyl ester PAPAIE Z-Phe-Arg-psi(CS)-AIE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















